molecular formula C21H21NO4S2 B2731691 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1797611-54-1

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2731691
CAS No.: 1797611-54-1
M. Wt: 415.52
InChI Key: YNFQGMWPFJLALT-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (CAS 1797611-54-1) is a synthetic small molecule with a molecular formula of C21H21NO4S2 and a molecular weight of 415.5 . This compound belongs to a class of molecules featuring a pyrrolidine ring core that is functionalized with multiple sulfonyl groups. Such sulfur-containing heterocycles, particularly those with naphthyl and phenylsulfonyl motifs, are recognized for their significant potential in medicinal chemistry and pharmaceutical research . Compounds with similar structural features have been investigated for their interesting bioactivities. For instance, related sulfonamide-functionalized pyrrolidine and piperidine derivatives have shown promise as monoamine transporter inhibitors, anti-inflammatory agents, and anti-mycobacterial agents . Furthermore, recent patent literature indicates that complex molecules incorporating arylsulfonamide and pyrrole/pyrrolidine structures are being explored for the treatment of central nervous system (CNS) disorders, acting through mechanisms such as 5-HT6 receptor modulation . The presence of two distinct sulfonyl groups in its structure makes this compound a valuable and versatile building block or intermediate for further chemical synthesis, including the development of novel pharmacologically active molecules . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-naphthalen-1-ylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c23-27(24,19-11-2-1-3-12-19)16-18-10-7-15-22(18)28(25,26)21-14-6-9-17-8-4-5-13-20(17)21/h1-6,8-9,11-14,18H,7,10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFQGMWPFJLALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Naphthalen-1-ylsulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions.

    Synthesis of Phenylsulfonylmethyl Pyrrolidine: This involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the naphthalen-1-ylsulfonyl chloride with phenylsulfonylmethyl pyrrolidine under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols replace the sulfonyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine exhibit significant anticancer properties. The mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. In vitro studies have shown that this compound can inhibit the proliferation of BRCA-deficient cancer cells, suggesting potential for targeted cancer therapies .

Antibacterial Properties

The sulfonamide moiety present in the compound has been linked to antibacterial activity. Studies employing disk diffusion methods against various bacterial strains (e.g., E. coli, S. aureus) demonstrated significant zones of inhibition, indicating its potential as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE). Results from enzyme assays revealed an IC50 value of 0.63 µM, suggesting strong inhibitory action which could be beneficial for neurodegenerative disease treatments like Alzheimer's .

Study on Anticancer Efficacy

  • Objective : Assess the anticancer activity against BRCA-deficient cell lines.
  • Methodology : Cell viability assays were conducted to measure the proliferation rates.
  • Results : The compound exhibited a significant reduction in cell viability, highlighting its potential as a therapeutic agent.

Study on Antibacterial Activity

  • Objective : Evaluate antibacterial efficacy against common pathogens.
  • Methodology : Disk diffusion method was employed.
  • Results : Showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Biological Activity (if reported) References
1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine (Target) ~C₂₁H₂₁NO₄S₂* ~423.52 Naphthalen-1-ylsulfonyl, (phenylsulfonyl)methyl Sulfonyl, pyrrolidine Not explicitly reported -
1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine C₁₇H₁₈ClNO₄S₂ 399.90 2-Chlorophenylsulfonyl, (phenylsulfonyl)methyl Sulfonyl, pyrrolidine Not reported
Methyl 1-((benzamido)carbo-N-thioly)-5-(4-chlorophenyl)-2-phenyl-4-(phenylsulfonyl)pyrrolidine-2-carboxylate C₃₄H₃₀ClN₃O₅S₂ ~684.20 Benzamido, 4-chlorophenyl, phenylsulfonyl, ester Sulfonyl, ester, amide, carbo-N-thioly Synthesized for biological screening (activity unspecified)
1-(Naphthalene-1-sulfonyl)piperidine-3-carboxylic acid C₁₆H₁₅NO₄S 317.36 Naphthalene-1-sulfonyl, carboxylic acid Sulfonyl, carboxylic acid, piperidine Not reported

*Hypothetical formula based on structural analogy.

Key Differences and Implications

Substituent Effects: The target compound’s naphthalen-1-yl group confers greater hydrophobicity and steric bulk compared to the 2-chlorophenyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility.

Biological Relevance :

  • Compounds with dual sulfonyl groups (e.g., target and ) are structurally reminiscent of protease inhibitors or kinase modulators, where sulfonyl moieties interact with catalytic residues.
  • The diarylnaphthylpyrrolidine derivative in demonstrated antiproliferative activity, suggesting that naphthalene-containing pyrrolidines may target cellular proliferation pathways.

Synthetic Accessibility :

  • The synthesis of sulfonyl-pyrrolidines often involves sulfonylation of pyrrolidine precursors under refluxing conditions (e.g., acetonitrile, 9 hours ). The target compound’s synthesis would likely follow similar protocols.

Biological Activity

1-(Naphthalen-1-ylsulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine, identified by its CAS number 1797611-54-1, is a sulfonamide derivative with potential biological activity. This compound's structure features a pyrrolidine core substituted with both naphthalenesulfonyl and phenylsulfonyl groups, which may contribute to its pharmacological properties. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Molecular Formula : C21_{21}H21_{21}N O4_4S2_2
  • Molecular Weight : 415.5 g/mol
  • Structural Characteristics : The compound contains a pyrrolidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor binding.

Biological Activity Overview

Research into the biological activity of this compound has focused on its potential as an inhibitor in various biochemical pathways. The following sections detail specific findings related to its pharmacological properties.

Antiproliferative Activity

Several studies have highlighted the antiproliferative effects of sulfonamide derivatives, including those similar to this compound:

CompoundActivityReference
This compoundModerate antiproliferative activity against cancer cell lines
Sulfonamide derivativesBroad-spectrum antiproliferative effects

The proposed mechanism for the biological activity of this compound involves inhibition of specific enzymes involved in cancer cell proliferation. In particular, sulfonamides are known to interfere with folate metabolism and DNA synthesis pathways, which are critical for rapidly dividing cells.

Case Studies and Research Findings

A detailed investigation into the biological effects of sulfonamide derivatives has been conducted, revealing insights into their pharmacodynamics:

  • Study on Antiproliferative Effects :
    • A study evaluated various sulfonamide compounds for their ability to inhibit the growth of cancer cell lines. The results indicated that compounds with naphthalene moieties exhibited enhanced activity compared to their non-aromatic counterparts .
  • Enzyme Inhibition :
    • Research has shown that certain sulfonamide derivatives can act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate synthesis, suggesting potential antimicrobial properties .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of naphthalenesulfonamide derivatives have demonstrated that modifications at the pyrrolidine nitrogen can significantly affect biological activity, underscoring the importance of structural optimization in drug design .

Q & A

Q. How can isotopic labeling aid in tracking its metabolic fate?

  • Methodological Answer :
  • Synthesis of 13^{13}C-Labeled Analog : Introduce 13^{13}C at the pyrrolidine C2 position via isotopic exchange .
  • Tracing Studies : Administer to rodents and analyze isotopic enrichment in urine/fecal samples using NMR or accelerator mass spectrometry .

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